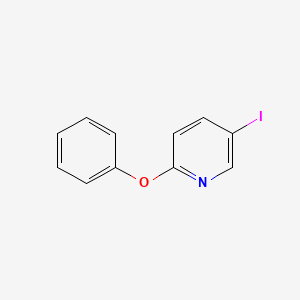

5-Iodo-2-phenoxypyridine

Descripción general

Descripción

5-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO and a molecular weight of 297.09 . It is primarily used for research and development purposes .

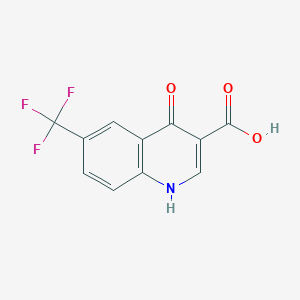

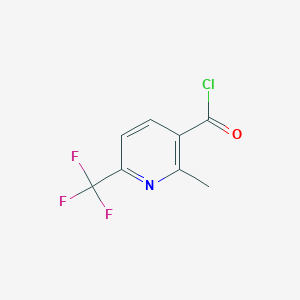

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-phenoxypyridine comprises of an iodine atom attached to a pyridine ring, which is further connected to a phenyl ring via an oxygen atom . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis

5-Iodo-2-phenoxypyridine has a molecular weight of 297.09 . The detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Antiviral Activity

The antiviral activity of compounds related to 5-Iodo-2-phenoxypyridine has been a subject of research. For instance, Fischer, Chen, and Prusoff (1980) explored the incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus type 1 DNA, noting a correlation between their incorporation and the inhibition of the virus replication. This suggests a potential utility of these compounds in antiviral therapies (Fischer, Chen, & Prusoff, 1980).

DNA Damage and Sensitization

Chen, Cook, Koppisch, and Greenberg (2000) investigated the sequence selectivity for UV-irradiation-induced strand damage in duplex DNA containing 5-bromo-2‘-deoxyuridine and 5-iodo-2‘-deoxyuridine. Their findings contribute to the understanding of how these compounds sensitize DNA to damage, which has implications for their use in cancer therapy and UV radiation research (Chen, Cook, Koppisch, & Greenberg, 2000).

Organic Chemistry and Synthesis

The work by Lechel et al. (2012) reveals the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This discovery indicates a radical process known as the Hofmann–Löffler–Freytag reaction and contributes to the field of organic synthesis (Lechel et al., 2012).

Herbicidal Activities

Fujikawa, Kondo, Yokomichi, Kimura, Haga, and Nishiyama (1970) studied the herbicidal activities of various phenoxypyridines, including 5-Iodo-2-phenoxypyridine. They found that some 2-phenoxypyridines exhibited high potential as useful herbicides, which could have significant implications in agriculture (Fujikawa et al., 1970).

Epigenetic Applications

Dai, Song, Pan, and He (2011) synthesized phosphoramidites from 5-iodo-2'-deoxyuridine with applications in epigenetics. They focused on incorporating 5-hydroxymethylcytosine (5-hmC) into DNA, a significant epigenetic mark in mammalian genomic DNA, which is crucial for understanding and manipulating epigenetic processes (Dai, Song, Pan, & He, 2011).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5-Iodo-2-phenoxypyridine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

Direcciones Futuras

Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers and has been used in the molecular structure of pesticides . The active skeleton is of great significance for the creation of new pesticides . Therefore, 5-Iodo-2-phenoxypyridine, being a phenoxypyridine derivative, may have potential applications in the development of novel pesticides with potential bioactivities .

Propiedades

IUPAC Name |

5-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXQQNAXWYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380135 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-phenoxypyridine | |

CAS RN |

352018-92-9 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

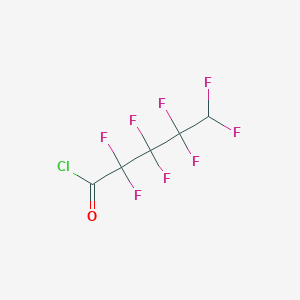

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

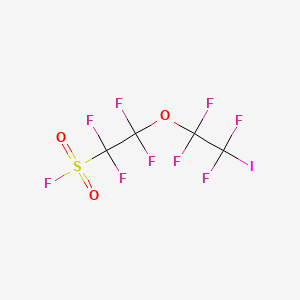

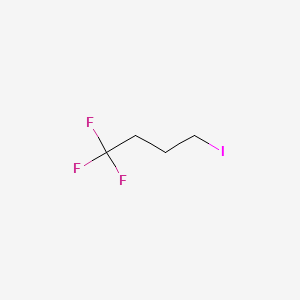

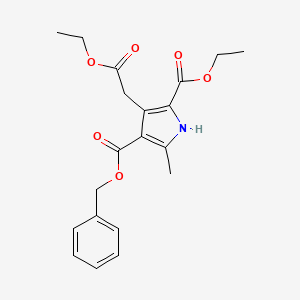

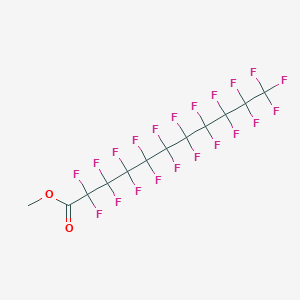

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.